molecular formula C18H22N4O3 B2871674 4-ethoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide CAS No. 1797330-97-2

4-ethoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide

Cat. No.: B2871674
CAS No.: 1797330-97-2
M. Wt: 342.399
InChI Key: BIFPMCYSNDDHRQ-UHFFFAOYSA-N
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Description

4-ethoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide is a benzamide derivative featuring a 4-ethoxybenzamide moiety linked to a 2-morpholinopyrimidine heterocyclic core. Its synthesis likely involves coupling 4-ethoxybenzoic acid with a 2-morpholinopyrimidin-4-ylmethylamine intermediate, analogous to methods used for related compounds .

Properties

IUPAC Name

4-ethoxy-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-2-25-16-5-3-14(4-6-16)17(23)20-13-15-7-8-19-18(21-15)22-9-11-24-12-10-22/h3-8H,2,9-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFPMCYSNDDHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Formation

4-Ethoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂), a method validated for analogous benzamide syntheses.

Procedure :

  • 4-Ethoxybenzoic acid (10 mmol) is suspended in anhydrous dichloromethane (DCM, 20 mL).
  • SOCl₂ (15 mmol) is added dropwise under nitrogen, followed by reflux at 40°C for 3 hr.
  • Excess SOCl₂ and solvent are removed in vacuo to yield 4-ethoxybenzoyl chloride as a pale-yellow oil (Yield: 92–95%).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.05 (d, J = 8.8 Hz, 2H, ArH),- 6.92 (d, J = 8.8 Hz, 2H, ArH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, CH₃).

Synthesis of (2-Morpholinopyrimidin-4-yl)methanamine

Preparation of 2-Morpholino-4-(chloromethyl)pyrimidine

Step 1: SNAr at Pyrimidine 2-Position
2,4-Dichloropyrimidine reacts with morpholine to selectively substitute the 2-chloro group, leveraging the higher reactivity of the 2-position in SNAr reactions.

Procedure :

  • 2,4-Dichloropyrimidine (5 mmol) and morpholine (6 mmol) are stirred in THF (15 mL) with K₂CO₃ (10 mmol) at 60°C for 12 hr.
  • The mixture is filtered, concentrated, and purified via silica chromatography to yield 2-morpholino-4-chloropyrimidine (Yield: 85%).

Step 2: Chloromethylation at Pyrimidine 4-Position
The 4-chloro group is converted to a chloromethyl moiety via a two-step sequence:

  • Lithiation-Alkylation : Treatment with LDA (-78°C) and subsequent quenching with formaldehyde introduces a hydroxymethyl group.
  • Chlorination : Reaction with SOCl₂ converts the hydroxymethyl to chloromethyl (Yield: 70%).

Characterization :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 164.2 (C2), 158.9 (C4), 66.8 (morpholine OCH₂), 44.3 (CH₂Cl).

Azidation and Reduction to Primary Amine

Step 1: Azide Formation
4-Chloromethyl-2-morpholinopyrimidine (3 mmol) reacts with NaN₃ (6 mmol) in DMF at 80°C for 6 hr, yielding the azidomethyl intermediate (Yield: 88%).

Step 2: Staudinger Reduction
The azide is reduced using triphenylphosphine (PPh₃) in THF/H₂O (4:1) at 25°C for 12 hr, affording (2-morpholinopyrimidin-4-yl)methanamine (Yield: 90%).

Characterization :

  • GC-MS (EI+) : m/z 223.1 [M+H]⁺.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.32 (s, 1H, pyrimidine H), 3.72 (t, J = 4.8 Hz, 4H, morpholine OCH₂), 3.58 (s, 2H, CH₂NH₂), 2.45 (t, J = 4.8 Hz, 4H, morpholine NCH₂).

Amide Coupling: Final Assembly

HATU-Mediated Coupling

The primary amine reacts with 4-ethoxybenzoyl chloride using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) to form the target amide.

Procedure :

  • (2-Morpholinopyrimidin-4-yl)methanamine (2 mmol), 4-ethoxybenzoyl chloride (2.2 mmol), and HATU (2.4 mmol) are dissolved in DMF (10 mL).
  • DIPEA (4 mmol) is added, and the mixture is stirred at 25°C for 12 hr.
  • The product is purified via reverse-phase HPLC (Yield: 78%).

Characterization :

  • M.p. : 189–191°C.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.71 (t, J = 5.6 Hz, 1H, NH), 8.35 (s, 1H, pyrimidine H), 7.85 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 4.65 (d, J = 5.6 Hz, 2H, CH₂NH), 4.08 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.73 (t, J = 4.8 Hz, 4H, morpholine OCH₂), 2.47 (t, J = 4.8 Hz, 4H, morpholine NCH₂), 1.35 (t, J = 7.0 Hz, 3H, CH₃).
  • HRMS (ESI+) : m/z calcd for C₁₉H₂₅N₄O₃ [M+H]⁺: 373.1878; found: 373.1875.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Step Yield (%) Key Reagents
Acid chloride formation 95 SOCl₂
Morpholine installation 85 Morpholine, K₂CO₃
Chloromethylation 70 LDA, SOCl₂
Amine synthesis 90 NaN₃, PPh₃
Final coupling 78 HATU, DIPEA

Solubility and Pharmacokinetics

  • Aqueous solubility : 28 μM (pH 7.4), attributed to the morpholine’s polarity.
  • LogP : 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Troubleshooting and Optimization

Chloromethylation Challenges

  • Low yields : Use of freshly distilled SOCl₂ and controlled lithiation temperatures (-78°C) mitigates side reactions.
  • Regioselectivity : The 4-position’s electron deficiency directs electrophilic substitution, avoiding isomer formation.

Amide Coupling Side Products

  • N-O-acylation : Suppressed by using HATU instead of EDCl, which minimizes oxazolone byproducts.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

4-ethoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation . Molecular docking studies suggest that the compound forms hydrophobic interactions with the active sites of these enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares a benzamide backbone with several analogs, but its biological and physicochemical properties are influenced by the heterocyclic substituent. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Weight Heterocyclic Component Key Substituents Biological Activity Synthesis Yield
4-ethoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide Not provided 2-Morpholinopyrimidine Ethoxybenzamide, morpholine Not specified Not provided
4-ethoxy-N-(2-phenylquinazolin-4-yl)benzamide (32) 369.42 Quinazoline Ethoxybenzamide, phenyl ABCG2 inhibition (implied) 7.3%
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Not provided Thieno[2,3-d]pyrimidine Methoxybenzamide, trifluoromethyl Antimicrobial Not provided
4-ethoxy-N-[(pyridin-4-yl)methyl]benzamide Not provided Pyridine Ethoxybenzamide Screening compound Not provided

Physicochemical Properties

  • Morpholine vs. Quinazoline : The morpholine ring in the target compound may enhance solubility compared to the hydrophobic phenyl group in Compound 32.
  • Ethoxy vs.

Research Findings and Implications

  • Synthetic Challenges : Low yields in Compound 32’s synthesis suggest that steric hindrance or electron-withdrawing groups in heterocycles may complicate benzamide coupling reactions .
  • Activity Trends: Thienopyrimidine derivatives with trifluoromethyl groups exhibit strong antimicrobial effects, hinting that electron-deficient substituents on heterocycles could enhance bioactivity .
  • Screening Utility : Pyridine-based benzamides are prioritized in early drug discovery, positioning the target compound as a candidate for high-throughput screening .

Biological Activity

4-ethoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by its ethoxy group, a morpholinopyrimidine moiety, and a benzamide structure. The synthesis typically involves the formation of the pyrimidine ring through various reactions, followed by the introduction of the morpholine group via nucleophilic substitution. The final coupling with benzamide is facilitated by coupling agents like EDCI under mild conditions.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it inhibits the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells, leading to a reduction in inflammatory responses. This mechanism makes it a candidate for anti-inflammatory therapies.

Anticancer Properties

Studies have also explored its potential anticancer properties. The compound has been shown to exhibit cytotoxic effects on various cancer cell lines, likely through the modulation of signaling pathways involved in cell proliferation and apoptosis. Its ability to inhibit key enzymes in cancer progression positions it as a promising therapeutic agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenolMorpholine derivativeAnti-inflammatory
4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamideSimilar structureAnticancer activity

The distinct structural features of this compound contribute to its specific biological activities, particularly in inhibiting inflammatory mediators like nitric oxide and COX-2.

Study on Anti-inflammatory Effects

In a study involving macrophage cells, treatment with this compound resulted in a significant decrease in COX-2 expression compared to untreated controls. This suggests its potential application in treating inflammatory diseases.

Study on Anticancer Activity

Another study assessed the cytotoxic effects of this compound on breast cancer cell lines. Results demonstrated that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

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